molecular formula C27H29N5O4 B2765265 N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide CAS No. 941870-06-0

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide

Cat. No.: B2765265
CAS No.: 941870-06-0
M. Wt: 487.56
InChI Key: KDMNFWQZHLHDBH-UHFFFAOYSA-N
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Description

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a complex diamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline moiety, a dimethylaminophenyl group, and a 3-nitrophenyl substituent.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-30(2)23-12-10-20(11-13-23)25(31-15-14-19-6-3-4-7-21(19)18-31)17-28-26(33)27(34)29-22-8-5-9-24(16-22)32(35)36/h3-13,16,25H,14-15,17-18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMNFWQZHLHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(3-nitrophenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its effects on different biological systems, particularly in the context of cancer and parasitic diseases.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a dimethylamino group, a tetrahydroisoquinoline moiety, and a nitrophenyl group, which are known to influence its biological activity.

Research indicates that compounds with similar structures often interact with multiple biological targets. The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit kinases involved in cancer proliferation.
  • Induction of Apoptosis : Studies highlight that such compounds can trigger apoptotic pathways in malignant cells.
  • Antiparasitic Effects : Similar derivatives have demonstrated trypanocidal activity against Trypanosoma cruzi, suggesting potential for this compound as well.

Anticancer Activity

Recent studies have focused on the anticancer properties of related compounds. For instance, a compound structurally akin to N'-{...} has been shown to inhibit the proliferation of leukemia cells by approximately 50% at concentrations around 0.3 µM . The mechanism involved down-regulation of phosphorylated ERK1/2 levels, indicating a potential pathway through which this compound could exert similar effects.

Antiparasitic Activity

A related compound, N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4), has been extensively studied for its effects on T. cruzi. It was found to induce mitochondrial dysfunction leading to cell death in trypanosomatids. Key findings include:

  • Alterations in Mitochondrial Membrane Potential : C4 caused significant changes in mitochondrial integrity.
  • Reactive Oxygen Species (ROS) Formation : Increased ROS levels were observed post-treatment.
  • Cell Membrane Integrity Loss : Phosphatidylserine exposure indicated early apoptotic events .

Case Studies and Experimental Findings

StudyCompoundTargetFindings
Volpato et al., 2015C4T. cruziInduced mitochondrial dysfunction and apoptosis via ROS generation
Otava Chemicals ReportVariousCancer Cell LinesInhibition of proliferation at low µM concentrations via kinase pathways
MDPI StudyRelated CompoundsOrexin ReceptorsSelective blockade leading to reduced addiction-related behaviors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including phthalimides, maleimides, and nitrophenyl derivatives. Below is a comparative analysis based on substituents, functional groups, and applications:

Compound Name Key Substituents/Functional Groups Applications/Properties References
Target Compound Ethanediamide, tetrahydroisoquinoline, dimethylaminophenyl, 3-nitrophenyl Hypothesized bioactivity (e.g., CNS modulation) N/A
3-Chloro-N-phenyl-phthalimide Phthalimide core, chloro, phenyl Polymer synthesis (polyimide monomers)
N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile Acetonitrile, dimethylamino, dinitrophenyl Theoretical studies (charge transfer, spectroscopy)

Key Observations:

Functional Groups and Reactivity: The target compound’s ethanediamide group contrasts with the phthalimide core in 3-chloro-N-phenyl-phthalimide, which is critical for polymer synthesis . Both the target and N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile feature nitro and dimethylamino groups. These substituents are known to influence electronic properties (e.g., dipole moments, charge transfer) and may enhance solubility in polar solvents .

Theoretical and Experimental Insights: Computational methods (e.g., density functional theory) used to analyze N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile’s charge distribution and spectroscopic properties could be applied to the target compound to predict its behavior in solution or solid states.

Potential Applications: The tetrahydroisoquinoline moiety in the target compound is structurally analogous to opioid agonists and kinase inhibitors, suggesting possible neurological or anticancer applications. In contrast, 3-chloro-N-phenyl-phthalimide’s industrial use in polyimides highlights the role of aromatic substituents in material science .

Table 1: Substituent Effects on Key Properties

Substituent Electronic Effect Impact on Solubility Example Compound
3-Nitrophenyl Strong electron-withdrawing Lowers solubility in non-polar solvents Target compound, N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile
4-Dimethylaminophenyl Electron-donating Enhances solubility in polar solvents Target compound
Chloro (in phthalimides) Moderate electron-withdrawing Reduces polarity 3-Chloro-N-phenyl-phthalimide

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key parameters influence reaction efficiency?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like the tetrahydroisoquinoline and dimethylaminophenyl moieties. Key steps include amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) and nucleophilic substitution. Critical parameters include solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and catalyst selection (e.g., palladium for cross-coupling). Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>95%). Fourier-Transform Infrared (FT-IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. X-ray crystallography may resolve stereochemical ambiguities .

Q. What in vitro assays are typically employed for preliminary assessment of the compound’s biological activity?

  • Methodological Answer: Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are used to screen activity against targets like kinases or proteases. Receptor binding studies (e.g., radioligand displacement) evaluate affinity for G-protein-coupled receptors (GPCRs). Cytotoxicity is assessed via MTT or resazurin assays in cell lines (e.g., HEK-293 or HeLa). Dose-response curves (IC₅₀/EC₅₀) are generated to quantify potency .

Q. How can researchers predict the compound’s physicochemical properties using computational chemistry methods?

  • Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and charge distribution. Molecular dynamics simulations predict solubility and partition coefficients (logP). Software like Schrödinger’s QikProp estimates bioavailability parameters (e.g., BBB penetration). These models guide experimental prioritization by identifying potential stability or absorption issues .

Q. What stability considerations are critical for handling and storing this compound in experimental settings?

  • Methodological Answer: The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert gas (argon/nitrogen). Stability under physiological pH (6–8) should be verified via accelerated degradation studies (40°C/75% RH for 4 weeks). LC-MS monitors degradation products, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s enzyme inhibition potency across studies be systematically resolved?

  • Methodological Answer: Replicate assays under standardized conditions (pH, ionic strength, cofactors). Verify compound purity via HPLC and NMR. Compare kinetic parameters (Km, Vmax) using purified enzyme isoforms. Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding kinetics). Contradictions may arise from assay interference (e.g., solvent DMSO >1%) or enzyme source variability .

Q. What strategies optimize reaction yields during the critical coupling step involving the tetrahydroisoquinoline moiety?

  • Methodological Answer: Employ coupling agents like HATU or PyBOP for sterically hindered amines. Use polar aprotic solvents (DMF or DMSO) to enhance solubility. Microwave-assisted synthesis (50–80°C, 30 min) improves efficiency. Add molecular sieves to scavenge water. Monitor by LC-MS to minimize over-reaction or dimerization .

Q. How does molecular docking elucidate the role of the 3-nitrophenyl group in target binding interactions?

  • Methodological Answer: Docking (AutoDock Vina or Glide) models nitro group interactions with hydrophobic pockets or π-stacking with aromatic residues. Compare binding scores of analogs lacking nitro substituents. Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) calculations quantify energy contributions. Validate with mutagenesis studies on key binding site residues .

Q. What experimental approaches validate predicted metabolic stability from computational models?

  • Methodological Answer: Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. LC-MS quantifies parent compound depletion over time (t₁/₂). Identify metabolites via fragmentation patterns. Compare in silico predictions (e.g., CYP450 substrate likelihood) with experimental data. Hepatocyte assays assess phase II metabolism (glucuronidation) .

Q. How should researchers design structure-activity relationship (SAR) studies to differentiate contributions from dimethylamino vs. nitro substituents?

  • Methodological Answer: Synthesize analogs with single substitutions (e.g., dimethylamino → methoxy, nitro → cyano). Test against primary biological targets and off-target panels. Use Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to deconvolute substituent effects. Pair with molecular dynamics to track conformational changes in binding pockets .

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